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Compound of Interest

Compound Name: 2-(Cyclopentyloxy)benzotrifluoride

CAS No.: 1365272-28-1

Cat. No.: B2707682

Get Quote

Executive Summary
2-(Cyclopentyloxy)benzotrifluoride (CAS: 1365272-28-1) is a specialized fluorinated ether

intermediate used in the synthesis of high-value pharmaceutical candidates. Structurally, it

consists of a benzene core substituted at the ortho position with a trifluoromethyl (-CF₃) group

and a cyclopentyloxy moiety.

In modern medicinal chemistry, this scaffold serves a dual purpose:

Conformational Control: The steric bulk of the ortho-CF₃ group forces the ether linkage out of

planarity, creating a distinct 3D vector often required for binding to sterically demanding

pockets (e.g., allosteric kinase sites or GPCRs).

Metabolic Stability: The electron-withdrawing nature of the CF₃ group deactivates the

aromatic ring against oxidative metabolism (CYP450), while the cyclopentyl group provides a

lipophilic anchor that is more entropically favorable than acyclic alkyl chains.

This guide provides a validated synthetic workflow, mechanistic insights, and handling

protocols designed for drug development workflows.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2707682#bc-rfq
https://www.benchchem.com/product/b2707682/docs?utm_src=pdf-body#technical-guide-2-cyclopentyloxy-benzotrifluoride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2707682?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]

Property Specification

IUPAC Name 1-(Cyclopentyloxy)-2-(trifluoromethyl)benzene

CAS Number 1365272-28-1

Molecular Formula C₁₂H₁₃F₃O

Molecular Weight 230.23 g/mol

Physical State Colorless to pale yellow liquid

Predicted LogP ~4.2 (High Lipophilicity)

H-Bond Donors/Acceptors 0 / 1

Rotatable Bonds 2 (Ether linkage)

Solubility
Soluble in DCM, EtOAc, MeOH, DMSO;

Insoluble in water

Validated Synthetic Protocol
As a Senior Application Scientist, I recommend the Nucleophilic Substitution (Sₙ2) of 2-

hydroxybenzotrifluoride with cyclopentyl bromide as the primary route. While Mitsunobu

conditions are possible, the Sₙ2 route is more scalable and avoids the formation of difficult-to-

remove phosphine oxide byproducts.

Reaction Logic
The ortho-CF₃ group exerts significant steric hindrance and electron-withdrawing effects

(Hammett

), making the phenoxide oxygen less nucleophilic than a standard phenol. Therefore, the use of
a polar aprotic solvent (DMF) and an elevated temperature is critical to drive the reaction to
completion.

Experimental Workflow (Step-by-Step)
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Reagents:

Substrate: 2-(Trifluoromethyl)phenol (1.0 equiv)

Electrophile: Cyclopentyl bromide (1.2 equiv)

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) — Preferred over K₂CO₃ for higher solubility

and basicity.

Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.5 M concentration)

Protocol:

Activation: Charge a reaction vessel with 2-(trifluoromethyl)phenol and anhydrous DMF

under an inert atmosphere (N₂ or Ar). Add Cs₂CO₃ in a single portion. Stir at room

temperature for 15 minutes to generate the phenoxide anion. Note: Solution may turn yellow.

Alkylation: Add cyclopentyl bromide dropwise via syringe. The reaction is slightly exothermic;

monitor internal temperature.

Heating: Heat the mixture to 80°C. The steric bulk of the ortho-CF₃ group requires this

thermal energy to overcome the activation barrier. Monitor via TLC (Hexane/EtOAc 9:1) or

LC-MS. Reaction typically completes in 4–6 hours.

Quench & Workup: Cool to room temperature. Dilute with water (5x reaction volume) and

extract with Ethyl Acetate (3x).

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in

vacuo. Purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

The product is non-polar and elutes early.

Reaction Mechanism Visualization
The following diagram illustrates the competitive pathways and the enforced Sₙ2 mechanism.
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Caption: Synthesis pathway highlighting the critical balance between SN2 substitution (desired)

and E2 elimination (side reaction).

Medicinal Chemistry Applications
Researchers utilize the 2-(Cyclopentyloxy)benzotrifluoride motif to solve specific ADME-Tox

challenges:

Metabolic Blocking: The 2-CF₃ group blocks the ortho position from hydroxylation.

Furthermore, the electron-poor ring resists oxidation at the para position.

Lipophilic Vectoring: The cyclopentyl group adds significant lipophilicity (+LogP), facilitating

blood-brain barrier (BBB) penetration for CNS targets. Unlike flexible n-pentyl chains, the

cyclic nature reduces the entropic penalty upon binding to a protein pocket.

Bioisosterism: This moiety often serves as a bioisostere for ortho-substituted biphenyls or

larger fused ring systems, providing similar space-filling properties with lower molecular

weight.

Structural Activity Relationship (SAR) Logic
When optimizing a lead compound, switching from a methoxy (-OMe) to a cyclopentyloxy (-

OCyp) group drastically changes the shape and hydrophobicity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b2707682/docs?utm_src=pdf-body-img#technical-guide-2-cyclopentyloxy-benzotrifluoride
https://www.benchchem.com/product/b2707682/docs?utm_src=pdf-body#technical-guide-2-cyclopentyloxy-benzotrifluoride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2707682?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lead Compound
(Low Potency / High Clearance)

Modification 1:
Add 2-CF3 Group

Modification 2:
Add Cyclopentyl Ether

Effect:
Blocks Metabolic Hotspot
Twists Ring Conformation

Optimized Scaffold:
2-(Cyclopentyloxy)benzotrifluoride

Effect:
Increases LogP (CNS Entry)

Fills Hydrophobic Pocket

Click to download full resolution via product page

Caption: SAR optimization logic demonstrating the additive value of the CF3 and Cyclopentyl

groups.

Analytical Characterization Standards
To validate the integrity of the synthesized compound, the following spectral signatures must be

observed.

¹H NMR (400 MHz, CDCl₃):

Aromatic Region: Multiplets at δ 7.60–6.90 ppm (4H). The proton ortho to the ether usually

appears upfield relative to the others but is deshielded by the CF₃ group compared to

standard phenol ethers.

Methine Proton (-OCH<): A distinct multiplet around δ 4.8–4.9 ppm (1H).
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Cyclopentyl Methylene: Multiplets at δ 1.95–1.60 ppm (8H).

¹⁹F NMR:

Single singlet around δ -62.0 ppm (characteristic of Ar-CF₃).

Mass Spectrometry (GC-MS/LC-MS):

Molecular ion [M]+ at m/z 230.[1]

Fragmentation often shows loss of the cyclopentyl group (M-69) or loss of the CF₃ radical.

Safety & Handling
Hazards: Fluorinated organics can be irritants. The precursor, 2-(trifluoromethyl)phenol, is

corrosive and toxic if inhaled.

Waste: Dispose of fluorinated waste in dedicated halogenated solvent streams. Do not mix

with strong oxidizers.

Storage: Store in a cool, dry place under inert gas. Stable at room temperature for >12

months if sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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